2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine

Vue d'ensemble

Description

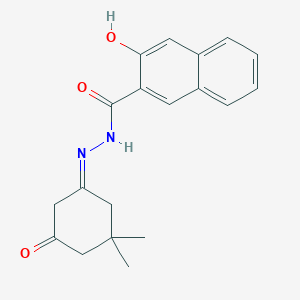

The compound “2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine” is a complex organic molecule. It contains a nitrophenyl group, which is a benzene ring with a nitro group (NO2) attached, and a perimidine group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” is likely complex due to the presence of the nitrophenyl and perimidine groups. Nitrophenols have a benzene ring with a nitro group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Nitrophenols, for example, are typically yellow solids with a melting point around 97 °C .Applications De Recherche Scientifique

Photochemical Properties : Derivatives of 2,3-dihydro-1H-perimidine have been synthesized to study their photochemical properties, with certain derivatives found to be sensitive to light and undergo ring-opening/deoxygenation and oxidation under light exposure (Chen, Wei, & Yang, 2013).

Enzyme Inhibition : 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine has been synthesized and characterized, showing promising inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurochemistry (Alam & Lee, 2016).

Biological Activity : Certain 2-Aryl-2,3-dihydro-1H-perimidine derivatives have shown bactericidal effect against Escherichia coli, illustrating their potential as antimicrobial agents (Salih & Azeez, 2014).

Molecular Reactivity and Stability : Studies using density functional theory (DFT) have explored the reactivity and stability of substituted 2,3-dihydro-1H-perimidine, including their potential for metal chelation (Tiéba et al., 2021).

Aqueous Copper Ion Sensing : A novel pyrene-derived dihydroperimidine has been synthesized and characterized, showing properties like aggregation-induced emission, effective antioxidant activity, and interaction with bovine serum albumin, besides being a selective colorimetric sensor for aqueous Cu2+ ions (Chakraborty et al., 2019).

Coordination with Metals : Perimidine ligands have been studied for their coordination behaviors with rhenium in different oxidation states, exploring the potential applications in coordination chemistry and metal complex synthesis (Booysen et al., 2016).

Corrosion Inhibition : Perimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, showing significant inhibition performance and adsorption mechanism, which is crucial in material science and engineering (He, Mao, Ma, & Tang, 2018).

Orientations Futures

Mécanisme D'action

Target of Action

A compound with a similar structure, 2-(3-nitrophenyl)acetic acid, has been reported to target penicillin g acylase in escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .

Mode of Action

Based on the structural similarity to 2-(3-nitrophenyl)acetic acid, it can be hypothesized that it may interact with its target enzyme in a similar manner

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine could potentially influence a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that it may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-20(22)13-7-1-6-12(10-13)17-18-14-8-2-4-11-5-3-9-15(19-17)16(11)14/h1-10,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUMEMPNPZHKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404250.png)

![dimethyl 2-[1-(biphenyl-4-ylcarbonyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B404251.png)

![5-(2-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404252.png)

![2-(4-ethoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404253.png)

![4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404254.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404255.png)

![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)

![3-bromo-N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404260.png)

![N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404266.png)

![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)

![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)